Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one
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Overview
Description
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one is a coordination complex of iron with a trifluoroacetylacetone ligand. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
The preparation of Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one involves the reaction of iron salts with 1,1,1-trifluoro-4-hydroxypent-3-en-2-one under controlled conditions. The synthetic route typically includes the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of iron oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced iron complexes.
Substitution: The compound can undergo substitution reactions where the trifluoroacetylacetone ligand is replaced by other ligands, such as phosphines or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific reagents and conditions used but often include modified iron complexes and organic by-products .
Scientific Research Applications
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling and polymerization reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent.
Industry: The compound is used in the production of advanced materials, such as coatings and films, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one involves its ability to form coordination complexes with various molecular targets. The trifluoroacetylacetone ligand facilitates the binding of the iron center to target molecules, leading to the modulation of biochemical pathways. The compound’s effects are mediated through interactions with enzymes, receptors, and other cellular components, influencing processes such as cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Iron;1,1,1-trifluoro-4-hydroxypent-3-en-2-one can be compared with other similar compounds, such as:
1,1,1-trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: This compound has a phenyl group instead of a pentyl group, leading to different chemical and physical properties.
2,2,6,6-tetramethyl-3-hydroxy-hept-3-en-5-one: This compound has a different ligand structure, affecting its reactivity and applications.
2,2,6,6-tetramethyl-3-methylamino-hept-3-en-5-one: The presence of a methylamino group in this compound results in distinct chemical behavior compared to this compound.
The uniqueness of this compound lies in its trifluoroacetylacetone ligand, which imparts specific chemical properties and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
14526-22-8 |
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Molecular Formula |
C5H4F3FeO2+2 |
Molecular Weight |
208.92 g/mol |
IUPAC Name |
iron(3+);1,1,1-trifluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H5F3O2.Fe/c1-3(9)2-4(10)5(6,7)8;/h2,10H,1H3;/q;+3/p-1 |
InChI Key |
UDAOXISMUTYSIP-UHFFFAOYSA-M |
SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Fe] |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Fe+3] |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].[Fe+3] |
Origin of Product |
United States |
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